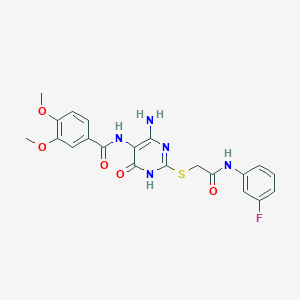
N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains an amino group, a thio group, a pyrimidine ring, and a benzamide group, among others. These functional groups could potentially give the compound various chemical properties and reactivities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the amino group could be introduced via amination, the thio group via a thiol-ene reaction, and the pyrimidine ring via a condensation reaction .Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name. It likely has a complex three-dimensional structure due to the presence of the pyrimidine ring and the benzamide group. The exact structure would depend on the spatial arrangement of these groups .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amino group could participate in acid-base reactions, the thio group in redox reactions, and the pyrimidine ring in aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, it might have a high melting point due to the presence of the pyrimidine ring, and it might be soluble in polar solvents due to the presence of the amino and thio groups .Aplicaciones Científicas De Investigación
Antibacterial and Anti-HIV Activities
Research by Patel and Chikhalia (2006) on heterocyclic and non-heterocyclic entities, including compounds similar in structure to the chemical , has shown potential antibacterial and anti-HIV activities. Their study synthesized and tested various compounds for their efficacy against different microorganisms, indicating a promising area of application for such chemicals in treating infectious diseases Patel & Chikhalia, 2006.
Polymer Synthesis
Butt et al. (2005) explored the synthesis and characterization of novel aromatic polyimides, utilizing similar chemical structures as starting points. These polymers displayed significant solubility and thermal stability, suggesting their utility in the development of new materials for various industrial applications Butt et al., 2005.
Antimicrobial Analogs
Desai, Rajpara, and Joshi (2013) focused on the synthesis of fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial activities. The presence of a fluorine atom was noted to enhance antimicrobial efficacy, highlighting the importance of halogenation in medicinal chemistry Desai et al., 2013.
Hypoxia-Selective Cytotoxicity
A study by Palmer et al. (1995) on the reductive chemistry of a novel hypoxia-selective cytotoxin provides insight into the mechanistic aspects of drug action under low oxygen conditions, which is relevant for targeting tumor cells in hypoxic environments Palmer et al., 1995.
Antitumor Activity
Xiong et al. (2009) synthesized amino acid ester derivatives containing 5-fluorouracil, showing inhibitory effects against cancer cell lines. This research suggests that modifications to the chemical structure can lead to compounds with potential antitumor activities Xiong et al., 2009.
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-amino-2-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O5S/c1-31-14-7-6-11(8-15(14)32-2)19(29)25-17-18(23)26-21(27-20(17)30)33-10-16(28)24-13-5-3-4-12(22)9-13/h3-9H,10H2,1-2H3,(H,24,28)(H,25,29)(H3,23,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYACVOYKLYKJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)F)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-Bromophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2695533.png)



![Ethyl 3-(4-chloroanilino)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acrylate](/img/structure/B2695540.png)
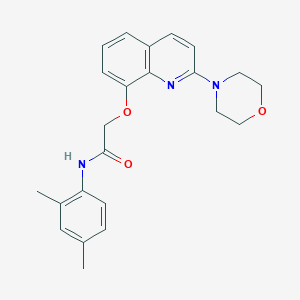
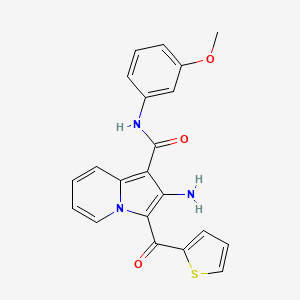
![4,6-Bis[(4-methylphenyl)sulfonyl]-2-phenylpyrimidine](/img/structure/B2695544.png)

![3-amino-1-[(E)-[1-(furan-2-yl)ethylidene]amino]thiourea](/img/structure/B2695548.png)
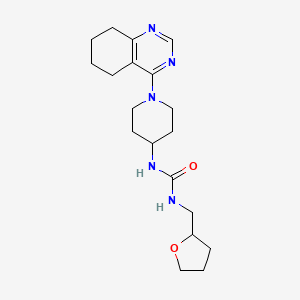

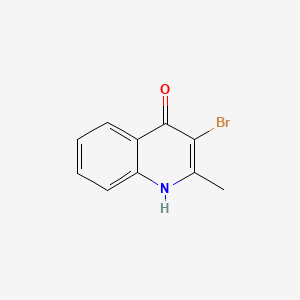
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2695554.png)